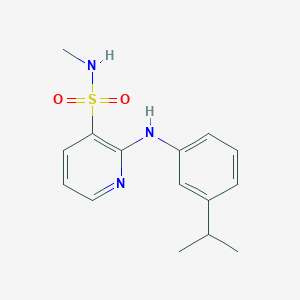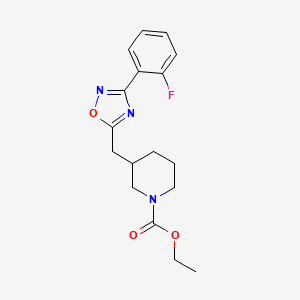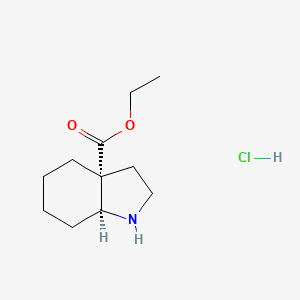![molecular formula C20H14ClN3O B2807924 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 868155-50-4](/img/structure/B2807924.png)
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a useful research compound. Its molecular formula is C20H14ClN3O and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
Benzo[e]-1,3,4-triazepine Derivatives Synthesis : A study by Ishiwaka et al. (1970) describes the synthesis of 3,7-disubstituted 5-phenyl-2,3-dihydro-1H-benzo[e]-1,3,4-triazepines from 2-aminobenzophenone semicarbazones or phenylhydrazones, which are related to the 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol compound (Ishiwaka, Sano, Isagawa, & Fushizaki, 1970).
Cyclization of Quinazoline Derivatives : Kwon et al. (1973) explored the synthesis of various quinazoline derivatives, starting from compounds like 2-amino-5-chlorobenzophenone, which is structurally similar to the subject compound (Kwon, Ikeda, & Isagawa, 1973).
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : Ghosh et al. (2015) studied the synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety, demonstrating antimicrobial properties. This research is relevant due to the structural similarities with this compound (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Antimicrobial Activity of Quinazoline Derivatives : Patel and Shaikh (2011) synthesized new quinazoline derivatives, which included compounds structurally related to this compound, and evaluated their antimicrobial activities (Patel & Shaikh, 2011).
Optical and Electrochemical Properties
- Study on Green-Light-Emitting Complexes : Balijapalli and Iyer (2015) researched the synthesis and optical properties of 2-(4-phenylquinolin-2-yl)phenol derivatives. They found these compounds to be highly emissive in the solid state, indicating potential applications in optical materials, related to the fluorescence characteristics of this compound (Balijapalli & Iyer, 2015).
Propriétés
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)24-20(22-16)23-17-8-4-5-9-18(17)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQIODGPLVJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine](/img/structure/B2807856.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)

![N-(1-Cyanocyclohexyl)-2-[(3R,4R)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]acetamide](/img/structure/B2807864.png)
